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molecular formula C15H14N2O B8790493 4-(3-Hydroxypyrrolidin-1-yl)naphthalene-1-carbonitrile CAS No. 664362-70-3

4-(3-Hydroxypyrrolidin-1-yl)naphthalene-1-carbonitrile

Cat. No. B8790493
M. Wt: 238.28 g/mol
InChI Key: SKHCPFCIJAKNOX-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

1-Cyano-4-fluoronaphthalene (86 mg, 0.5 mmol) was transferred to a Pyrex tube and 3-pyrrolidinol (162 μL, 2.0 mmol) was added followed by toluene (0.5 mL). The tube was capped and the reaction tube was exposed to microwave irradiation (180° C., 5 min). The reaction mixture was concentrated and purified by re-crystallization with EtOH. Yield: 51 mg (43%).
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
162 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[NH:14]1[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15]1>C1(C)C=CC=CC=1>[OH:19][CH:16]1[CH2:17][CH2:18][N:14]([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:15]1

Inputs

Step One
Name
Quantity
86 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Step Two
Name
Quantity
162 μL
Type
reactant
Smiles
N1CC(CC1)O
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The tube was capped
CUSTOM
Type
CUSTOM
Details
the reaction tube was exposed to microwave irradiation (180° C., 5 min)
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by re-crystallization with EtOH

Outcomes

Product
Name
Type
Smiles
OC1CN(CC1)C1=CC=C(C2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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